Ftalocianina de hierro(II)

Descripción general

Descripción

Iron(II) Phthalocyanine is used in the synthesis of multifunctional phototheranostics with the potential to be used in tumor phototherapies. Dye used in optical imaging.

Aplicaciones Científicas De Investigación

Catálisis

La ftalocianina de hierro(II) sirve como catalizador en varias reacciones químicas. Se ha utilizado en reacciones oxidativas donde facilita la transferencia de electrones, mejorando la velocidad de reacción. Por ejemplo, cataliza la oxidación de sustratos utilizando diferentes fuentes de oxígeno como el peróxido de hidrógeno y el oxígeno molecular .

Electroluminiscencia orgánica

Este compuesto se investiga por su potencial en electroluminiscencia orgánica. Se está explorando su uso en células solares orgánicas, donde podría desempeñar un papel en la conversión de luz en electricidad con alta eficiencia .

Detección biomédica

La ftalocianina de hierro(II) se investiga como biosensor debido a sus propiedades electroquímicas. Puede detectar la presencia de varias moléculas biológicas, lo cual es crucial en el diagnóstico médico y la investigación .

Tecnología de visualización

Las propiedades electroluminiscentes del compuesto lo hacen adecuado para dispositivos de visualización como OLED (diodos orgánicos emisores de luz) y papel electrónico. Su uso en estas tecnologías podría conducir a pantallas más vibrantes y un menor consumo de energía .

Aminación intramolecular C(sp3)–H

En química orgánica, la ftalocianina de hierro(II) cataliza la aminación de los enlaces C(sp3)–H. Esta reacción es significativa para la síntesis de compuestos que contienen nitrógeno, que son frecuentes en productos farmacéuticos y agroquímicos .

Química de materiales

El compuesto es un bloque de construcción en química de materiales. Contribuye al desarrollo de nuevos materiales con propiedades deseables para la electrónica y otras aplicaciones .

Terapia fotodinámica

Debido a sus propiedades ópticas únicas, la ftalocianina de hierro(II) se estudia como fotosensibilizador en la terapia fotodinámica, un método de tratamiento que utiliza la luz para activar un fármaco que luego mata las células cancerosas .

Remediación ambiental

Por último, se están explorando sus propiedades catalíticas para la remediación ambiental. Podría utilizarse potencialmente para descomponer contaminantes y ayudar en la purificación del agua y el aire .

Mecanismo De Acción

Target of Action

Iron(II) phthalocyanine (FePc) primarily targets the oxygen reduction reaction (ORR) . This reaction is crucial for the energy efficiency of fuel cells and metal-air batteries . FePc is also known to catalyze intramolecular C(sp3)–H bond amination with alkyl azides .

Mode of Action

FePc interacts with its targets through its unique FeN4 active site . The FeN4 site usually exhibits poor O2 adsorption and activation due to its plane-symmetric structure . An axial fe–o coordination strategy can improve its o2 adsorption, activation, and thus the orr performance . The Fe–O coordination evokes electronic localization among the axial direction of O–FeN4 sites to enhance O2 adsorption and activation .

Biochemical Pathways

The primary biochemical pathway affected by FePc is the oxygen reduction reaction (ORR) . This reaction directly determines the energy efficiency of fuel cells and metal-air batteries . FePc enhances the ORR by improving O2 adsorption and activation .

Pharmacokinetics

Without axial ligands, FePc aggregates leading to solids of low solubility . A soluble iron(ii)-phthalocyanine derivative with bulky substituents can prevent aggregation and improve solubility .

Result of Action

The primary result of FePc’s action is the enhancement of the oxygen reduction reaction (ORR) . The catalyst obtained from FePc exhibits fast kinetics for O2 adsorption and activation . It also shows a remarkable half-wave potential of 0.90V . In addition, FePc can catalyze intramolecular C(sp3)–H bond amination with alkyl azides .

Action Environment

The action of FePc can be influenced by environmental factors such as the presence of axial ligands and the type of carbon support used . For instance, without axial ligands, FePc forms solids with low solubility . When coordinated with an oxidized carbon, fepc exhibits improved o2 adsorption and activation . Furthermore, the type of carbon support (e.g., carbon nanotube or black pearl) can affect the electrocatalytic activity of FePc .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Iron(II) phthalocyanine plays a crucial role in biochemical reactions, particularly in redox processes. It interacts with various enzymes and proteins, acting as a catalyst in oxidation-reduction reactions. One notable interaction is with cytochrome P450 enzymes, where Iron(II) phthalocyanine mimics the heme group, facilitating electron transfer and catalytic activity. Additionally, it interacts with oxygenases and peroxidases, enhancing their catalytic efficiency in oxidative reactions .

Cellular Effects

Iron(II) phthalocyanine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of reactive oxygen species (ROS) within cells, thereby modulating oxidative stress responses. This compound can also influence the expression of genes involved in antioxidant defense mechanisms, such as superoxide dismutase and catalase. Furthermore, Iron(II) phthalocyanine impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

At the molecular level, Iron(II) phthalocyanine exerts its effects through several mechanisms. It binds to biomolecules, including proteins and nucleic acids, through coordination interactions with its central iron ion. This binding can result in enzyme inhibition or activation, depending on the specific target. For example, Iron(II) phthalocyanine can inhibit the activity of certain oxidases by competing with their natural substrates. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Iron(II) phthalocyanine can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under physiological conditions but can undergo degradation in the presence of strong oxidizing agents. Long-term exposure to Iron(II) phthalocyanine has been observed to cause cumulative effects on cellular function, including alterations in cell proliferation and apoptosis rates. These temporal effects are crucial for understanding the long-term implications of using this compound in biomedical applications .

Dosage Effects in Animal Models

The effects of Iron(II) phthalocyanine vary with different dosages in animal models. At low doses, it has been found to enhance antioxidant defenses and improve metabolic efficiency. At high doses, Iron(II) phthalocyanine can exhibit toxic effects, including oxidative damage to cellular components and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse reactions .

Metabolic Pathways

Iron(II) phthalocyanine is involved in several metabolic pathways, primarily those related to oxidative metabolism. It interacts with enzymes such as cytochrome P450 and peroxidases, influencing the metabolic flux of substrates through these pathways. Additionally, Iron(II) phthalocyanine can affect the levels of metabolites involved in redox reactions, such as NADH and FADH2, thereby modulating the overall metabolic state of the cell .

Transport and Distribution

Within cells and tissues, Iron(II) phthalocyanine is transported and distributed through interactions with various transporters and binding proteins. It can bind to albumin and other plasma proteins, facilitating its distribution throughout the body. Additionally, specific transporters on cell membranes can mediate the uptake of Iron(II) phthalocyanine into cells, where it can accumulate in specific compartments. The localization and accumulation of this compound are influenced by its chemical properties and the presence of binding partners .

Subcellular Localization

Iron(II) phthalocyanine exhibits specific subcellular localization patterns, which can affect its activity and function. It is often found in the mitochondria, where it can influence mitochondrial respiration and energy production. Additionally, Iron(II) phthalocyanine can localize to the nucleus, where it may interact with DNA and nuclear proteins, affecting gene expression and chromatin structure. The subcellular localization of Iron(II) phthalocyanine is determined by targeting signals and post-translational modifications that direct it to specific compartments .

Propiedades

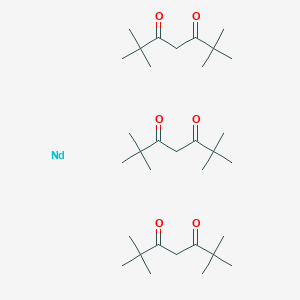

| { "Design of the Synthesis Pathway": "The synthesis pathway for Phthalocyanine Iron(II) involves the reaction of phthalonitrile with iron(II) chloride in the presence of a strong base. The resulting complex is then oxidized to produce the desired compound.", "Starting Materials": ["Phthalonitrile", "Iron(II) chloride", "Strong base (such as sodium hydroxide)"], "Reaction": [ "Step 1: Dissolve phthalonitrile in a suitable solvent, such as dimethylformamide (DMF).", "Step 2: Add iron(II) chloride to the solution and stir until it dissolves.", "Step 3: Add a strong base, such as sodium hydroxide, to the solution and stir for several hours at room temperature.", "Step 4: Filter the resulting complex and wash it with a suitable solvent.", "Step 5: Oxidize the complex by adding a suitable oxidizing agent, such as hydrogen peroxide or potassium permanganate, to the solution and stirring for several hours.", "Step 6: Filter the resulting product and wash it with a suitable solvent." ] } | |

Número CAS |

132-16-1 |

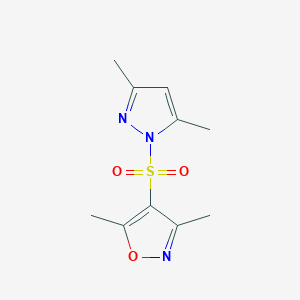

Fórmula molecular |

C32H16FeN8 |

Peso molecular |

568.4 g/mol |

Nombre IUPAC |

2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;iron(2+) |

InChI |

InChI=1S/C32H16N8.Fe/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;/q-2;+2 |

Clave InChI |

MIINHRNQLVVCEW-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Fe+2] |

SMILES canónico |

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Fe+2] |

| 132-16-1 | |

Descripción física |

Dark purple crystals; Insoluble in water; [Alfa Aesar MSDS] |

Pictogramas |

Irritant; Environmental Hazard |

Números CAS relacionados |

36344-64-6 |

Sinónimos |

ferrous phthalocyanine iron(II) phthalocyanine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.